4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Beschreibung
The compound 4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one (IUPAC name), also known as fluorocyclopentenyl cytosine or RX-3117 (developmental code), is a fluorinated cytosine analog with a cyclopentene-derived sugar moiety . Its molecular formula is C₁₀H₁₂FN₃O₄ (molecular weight: 257.22 g/mol), featuring three stereocenters in the cyclopentene ring, which confer distinct conformational properties .
Eigenschaften
Molekularformel |
C10H12FN3O4 |
|---|---|
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
4-amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18) |
InChI-Schlüssel |
QLLGKCJUPWYJON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of the Fluorinated Cyclopentene Intermediate
The key intermediate is a 2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-enyl derivative, often protected as a dioxolane or trityloxy derivative to control reactivity during subsequent steps.
- A typical approach starts from a cyclopentene scaffold with vicinal diol groups protected as cyclic acetals (e.g., dioxolane).
- Fluorination is introduced using electrophilic fluorinating agents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which selectively fluorinate the 2-position on the cyclopentene ring.
- Protection groups like trityloxy methyl and tert-butyl groups are used to stabilize intermediates during fluorination and coupling reactions.
Coupling with Pyrimidin-2-one Base
- The fluorinated sugar intermediate (often a mesylate derivative) is reacted with cytosine under nucleophilic substitution conditions to form the nucleoside bond.
- This reaction typically proceeds under mild conditions to preserve the stereochemistry of the sugar moiety.
- The use of protected sugar intermediates facilitates selective coupling and prevents side reactions.
Deprotection and Final Purification
- After coupling, protecting groups (e.g., trityl, tert-butyl) are removed under acidic or hydrogenolytic conditions.
- Hydrolysis of acetal protecting groups yields the free dihydroxy and hydroxymethyl functionalities.
- The final product is purified by chromatographic methods to achieve high purity.
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopentene diol derivative | Protection as dioxolane or trityloxy methyl groups | Protected sugar intermediate |
| 2 | Protected sugar intermediate | Electrophilic fluorinating agent (e.g., Selectfluor) | 2-Fluoro protected sugar derivative |
| 3 | 2-Fluoro protected sugar mesylate | Cytosine, base (e.g., triethylamine), solvent (DMF) | Coupled nucleoside intermediate |
| 4 | Coupled intermediate | Acidic or hydrogenolytic deprotection | Target nucleoside with free hydroxyl groups |
| 5 | Crude product | Chromatography (e.g., HPLC) | Pure 4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
In-Depth Research Findings and Notes
- The fluorination step is critical and must be carefully controlled to avoid over-fluorination or side reactions.
- Stereochemical integrity at the sugar moiety is maintained by using chiral starting materials and mild reaction conditions.
- The use of bulky protecting groups such as trityl and tert-butyl groups provides selectivity and stability during multi-step synthesis.
- Hydrolysis of boronic acid intermediates has been reported as an effective method to generate key fluorinated intermediates prior to coupling.
- The coupling reaction with cytosine is usually performed under nucleophilic substitution conditions on mesylate intermediates, providing good yields and stereoselectivity.
- Final purification by chromatographic techniques is essential to remove impurities and ensure pharmaceutical-grade quality.
Summary Table of Key Intermediates and Reagents
| Intermediate/Reagent | Role in Synthesis | Key Characteristics |
|---|---|---|
| Cyclopentene diol derivative | Starting sugar scaffold | Protected as dioxolane or trityloxy methyl |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorinating agent | Selective fluorination at 2-position |
| Mesylate sugar intermediate | Activated sugar for nucleoside coupling | Good leaving group for nucleophilic substitution |
| Cytosine | Pyrimidin-2-one base | Nucleophile for sugar coupling |
| Acidic or hydrogenolytic reagents | Deprotection of protecting groups | Mild conditions to preserve sensitive groups |
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) on the pyrimidin-2-one ring undergoes nucleophilic substitution reactions. This reactivity is exploited in alkylation and acylation processes:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives under basic conditions .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents .
Example Reaction :
Hydroxyl Group Reactivity
The three hydroxyl groups (-OH) on the cyclopentene ring participate in:
-
Hydrogen bonding : Stabilizes interactions with biological targets (e.g., enzymes).
-
Protection/Deprotection :
-
Mesylation : Reacts with methanesulfonyl chloride (MsCl) to form mesylates, creating leaving groups for subsequent nucleophilic substitutions .
Synthetic Step :
Fluorine-Enhanced Stability
The fluorine atom at the C2 position:
-
Enhances metabolic stability by reducing oxidative degradation.
-
Directs electrophilic substitution to meta/para positions on the pyrimidine ring.
Synthetic Pathway Highlights
The compound is synthesized via a multi-step route involving:
-
Cyclopentene Ring Formation : Stereoselective Diels-Alder reaction to construct the fluorinated cyclopentene core .
-
Cytosine Coupling : Nucleophilic displacement of a mesylate intermediate with cytosine .
-
Global Deprotection : Acid-mediated removal of trityl and tert-butyl groups .
Key Intermediate Structures :
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Structural Difference | Reactivity Change |
|---|---|---|
| 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | Oxolane ring instead of cyclopentene | Reduced fluorination → lower metabolic stability |
| 6-Fluoro-pyrimidine derivatives | Fluorine at C6 instead of C2 | Altered nucleophilic substitution patterns |
Biological Activity and Reactivity
-
Anticancer Mechanism : Inhibits cytidine triphosphate (CTP) synthetase, disrupting nucleic acid synthesis.
-
Metabolic Activation : Undergoes phosphorylation in vivo to form the active triphosphate metabolite.
Stability Under Physiological Conditions
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one involves its incorporation into biological pathways. It may act by inhibiting specific enzymes or interacting with nucleic acids, thereby disrupting cellular processes. The molecular targets and pathways involved include viral reverse transcriptase and DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound’s activity and pharmacokinetics are influenced by its cyclopentene ring , fluorine substitution , and hydroxymethyl/hydroxy groups . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
a) Impact of Fluorination
- RX-3117’s 2-fluoro group enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., cyclopentenyl cytosine) by reducing enzymatic degradation .
- Fluorine’s electronegativity may improve interactions with viral polymerases or DNA/RNA targets, as seen in its nM-level antiviral activity .
b) Ring System Modifications
- Cyclopentene vs.
- Chloro-Fluoro Substitution : The tetrahydrofuran analog with 3-chloro/3-fluoro () introduces steric bulk, which may hinder enzyme binding but improve lipid solubility .
c) Hydroxymethyl vs. Hydroxyethyl Groups
- RX-3117’s 3-hydroxymethyl group enhances water solubility and hydrogen-bonding capacity compared to ZINC03834084’s 3-(2-hydroxyethyl) , which may reduce polarity and membrane permeability .
Biologische Aktivität
4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopentene moiety. The presence of the amino group at the 4-position enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. A study demonstrated that similar pyrimidine derivatives could act as kinase inhibitors, which are crucial in cancer cell proliferation. The mechanism involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis, leading to reduced tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentene ring can enhance HDAC inhibitory activity, with some derivatives displaying IC50 values in the nanomolar range .
Antiviral Activity
Preliminary studies have suggested antiviral properties against certain viral infections. The mechanism may involve interference with viral replication processes or modulation of host cell responses to infection. Further research is needed to elucidate the specific pathways affected by this compound .
Case Study 1: Anticancer Efficacy
In a recent study involving human cancer cell lines, 4-amino derivatives were tested for their cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM depending on the cell line. The compound was particularly effective against breast and lung cancer cells, suggesting selective targeting capabilities .
Case Study 2: HDAC Inhibition
Another investigation focused on the HDAC inhibitory activity of various substituted pyrimidines. Compound 7d from a related series exhibited potent inhibition (IC50 = 3–870 nM) against class II HDACs, promoting neurite outgrowth in neuronal cells, which is beneficial for neuroprotection in Alzheimer's disease models .
Data Tables
Q & A
What are the established synthetic routes for 4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one (RX-3117)?
Level: Basic
Methodological Answer:
The synthesis involves a multi-step process focusing on constructing the fluorinated cyclopentenyl moiety and coupling it with the pyrimidin-2-one core. Key intermediates include the fluorinated cyclopentenyl derivative, synthesized via stereoselective hydroxylation and fluorination steps. Reaction conditions for critical steps include:
- Fluorination: Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions at 0–5°C to preserve stereochemistry .
- Coupling: Nucleophilic substitution between the cyclopentenyl intermediate and the pyrimidin-2-one scaffold in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Data Table:
| Step | Key Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | Fluorinated cyclopentenyl | Anhydrous, 0–5°C | 65–70 |
| 2 | Pyrimidin-2-one coupling | DMF, 60–80°C | 50–55 |
How can researchers optimize the yield of the fluorinated cyclopentenyl intermediate during synthesis?
Level: Advanced
Methodological Answer:
Low yields in fluorination steps often arise from competing side reactions (e.g., epoxide formation). Optimization strategies include:
- Temperature Control: Maintain strict temperature regimes (0–5°C) to minimize side reactions .
- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Purification: Use flash chromatography with a gradient eluent (hexane/ethyl acetate) to isolate the intermediate .
What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Use DMSO-d₆ or CDCl₃ to resolve stereochemical features. Key signals include:
- HPLC-MS: C18 column with acetonitrile/water (0.1% formic acid) gradient; monitor [M+H]⁺ at m/z 520–619 for impurities .
Data Table:
| Technique | Parameters | Critical Findings |
|---|---|---|
| ¹H NMR | 300 MHz, DMSO-d₆ | δ 8.80 (pyrimidine H), 5.42 (cyclopentenyl OH) |
| HPLC | C18, 0.1% FA | Purity >99% |
How can researchers address contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation strategies:
- Standardize Assays: Use reference standards (e.g., USP-grade compounds) for activity comparisons .
- Impurity Profiling: Quantify byproducts (e.g., de-fluorinated analogs) via LC-MS and correlate with bioactivity .
- Dose-Response Curves: Validate IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. HeLa) .
What safety precautions are critical when handling this compound?
Level: Basic
Methodological Answer:
- Storage: -20°C under argon to prevent hydrolysis of the fluorinated group .
- PPE: Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315, H319) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions .
How to design stability studies under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- pH Stability: Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C/40°C.
- Thermal Stability: Use accelerated stability testing (40°C/75% RH) for 1–3 months .
- Degradation Products: Identify using HR-MS and compare with synthetic standards .
What computational methods predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target enzymes (e.g., DNA methyltransferases).
- MD Simulations: Analyze binding stability in GROMACS with AMBER force fields .
- SAR Analysis: Compare with fluorinated analogs (e.g., 5-azacytidine derivatives) to map pharmacophores .
What are common impurities in synthesis, and how are they controlled?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
